Cantharidic acid (disodium)
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Overview
Description
Cantharidic acid (disodium) is a derivative of cantharidin, a natural compound derived from blister beetles. It is known for its potent biological activities, particularly as a selective inhibitor of protein phosphatase 2 (PP2A) and protein phosphatase 1 (PP1)
Preparation Methods
Synthetic Routes and Reaction Conditions: Cantharidic acid (disodium) is synthesized through the ring-opening of cantharidin’s five-membered carboxylic anhydride ring . The reaction typically involves the use of strong bases to facilitate the ring-opening process, resulting in the formation of the binary carboxylic acid.
Industrial Production Methods: Industrial production of cantharidic acid (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Cantharidic acid (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert cantharidic acid (disodium) into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cantharidic acid (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Cantharidic acid (disodium) exerts its effects primarily by inhibiting protein phosphatases PP2A and PP1 . This inhibition leads to the upregulation of various signaling pathways, including ERK1/2, p38, and JNK1/2 . These pathways play crucial roles in regulating cell viability, cell cycle progression, and apoptosis .
Comparison with Similar Compounds
Cantharidin: The parent compound from which cantharidic acid (disodium) is derived.
Norcantharidin: A demethylated derivative of cantharidin with similar biological activities.
Uniqueness: Cantharidic acid (disodium) is unique due to its specific inhibitory activity against PP2A and PP1, which distinguishes it from other similar compounds . Its ability to modulate multiple signaling pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12Na2O5 |
---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; |
InChI Key |
JFALSOLNDKMHAL-CSYCBQNYSA-L |
Isomeric SMILES |
C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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